Product packaging for 2-Benzamido-5-iodobenzoic acid(Cat. No.:)

2-Benzamido-5-iodobenzoic acid

Cat. No.: B12451416
M. Wt: 367.14 g/mol
InChI Key: NQMJTSNKJLXJSV-UHFFFAOYSA-N
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Description

2-Benzamido-5-iodobenzoic acid is a benzoic acid derivative serving as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. The structure combines a benzamido group with an iodine substituent, making it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions. Its primary research applications include use as a key building block in the synthesis of potential bioactive compounds and for the development of novel chemical entities. Researchers value this compound for its orthogonal functional groups, which allow for selective modifications. Handling should be in accordance with good laboratory practices. Store in a cool, dark, and dry environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10INO3 B12451416 2-Benzamido-5-iodobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10INO3

Molecular Weight

367.14 g/mol

IUPAC Name

2-benzamido-5-iodobenzoic acid

InChI

InChI=1S/C14H10INO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19)

InChI Key

NQMJTSNKJLXJSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Transformative Strategies for 2 Benzamido 5 Iodobenzoic Acid

Rational Design and Diverse Synthetic Routes to 2-Benzamido-5-iodobenzoic Acid

The construction of the this compound scaffold is typically achieved through a sequential process involving the iodination of an anthranilic acid precursor followed by amide bond formation. The rational design of its synthesis prioritizes efficiency, regioselectivity, and the potential for diversification.

Regioselective Iodination Techniques for Anthranilic Acid Derivatives

The synthesis of this compound commonly begins with the regioselective iodination of anthranilic acid. The amino group of anthranilic acid is an activating, ortho-para directing group in electrophilic aromatic substitution. Due to steric hindrance at the ortho position (C3), the iodine electrophile is preferentially directed to the para position (C5).

Several methods have been established for this transformation:

Iodine Monochloride (ICl): A common laboratory method involves treating anthranilic acid dissolved in dilute hydrochloric acid with a solution of iodine monochloride. orgsyn.org This technique results in the precipitation of 5-iodoanthranilic acid in high yields, typically between 88-90%. orgsyn.org

Iodine and Oxidizing Agents: An alternative approach uses molecular iodine in the presence of an oxidizing agent. A mixture of 2-aminobenzoic acid and molecular iodine in acetic acid, when treated with hydrogen peroxide, yields 2-amino-5-iodobenzoic acid. google.com This method avoids the use of pre-formed iodine monochloride.

Potassium Iodide and Iodine: A simple and practical procedure for related compounds involves using inexpensive potassium iodide (KI) and iodine (I2) as halogen donors under transition-metal-free and base-free conditions, with oxygen being necessary for the transformation. rsc.org

The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield, as summarized in the table below.

MethodReagentsConditionsTypical YieldReference
Iodine MonochlorideAnthranilic acid, ICl, HClAqueous, 20°C88-90% orgsyn.org
Oxidative Iodination2-Aminobenzoic acid, I₂, H₂O₂Acetic acid, 20°CHigh google.com
Direct IodinationAnthranilic acid, KI, I₂, O₂Transition-metal-freeUp to 90% rsc.org

Advanced Amide Bond Formation Protocols for Benzamide (B126) Synthesis

Following the synthesis of 5-iodoanthranilic acid, the next key step is the formation of the benzamide linkage. This is achieved by N-acylation of the amino group with a benzoyl derivative.

The most conventional method is the Schotten-Baumann reaction , which involves reacting 5-iodoanthranilic acid with benzoyl chloride in the presence of a base, such as triethylamine (B128534) or an aqueous alkali, to neutralize the hydrochloric acid byproduct. nih.govslideshare.net The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the benzoyl chloride. slideshare.net

Advanced protocols focus on improving reaction conditions, expanding substrate scope, and employing alternative reagents:

Alternative Solvents: The use of bio-based solvents like Cyrene™ has been explored for amide synthesis from acid chlorides and amines, offering a more sustainable alternative to traditional solvents like DMF or NMP. hud.ac.uk

Catalytic Methods: While less common for this specific transformation, transition-metal-catalyzed methods, such as the Rh(III)-catalyzed amidation of C-H bonds with isocyanates, represent the frontier of amide bond formation, providing direct access to N-acyl anthranilamides from anilides without pre-functionalization. nih.gov

The table below compares common protocols for this acylation step.

ProtocolAcylating AgentBase/CatalystKey FeaturesReference
Schotten-BaumannBenzoyl chlorideTriethylamine or NaOHRobust, high-yielding, classic method. nih.govslideshare.net
Direct AmidationBenzoic acidCoupling agents (e.g., DCC, EDC)Avoids the use of acid chlorides. organic-chemistry.org
Greener SynthesisBenzoyl chlorideTriethylamine in Cyrene™Utilizes a sustainable, bio-based solvent. hud.ac.uk

Convergent and Divergent Synthetic Pathways to Substituted Benzamido-iodobenzoic Acids

The synthesis of analogs of this compound can be approached through both convergent and divergent strategies.

Convergent Synthesis: This is the most common approach, where the two main fragments, a substituted anthranilic acid and a substituted benzoyl chloride, are prepared separately and then coupled in a final step. For example, a substituted 5-iodoanthranilic acid can be reacted with a variety of substituted benzoyl chlorides to rapidly generate a library of analogs with diversity in the benzamide portion of the molecule.

Divergent Synthesis: In a divergent pathway, a common, complex intermediate is synthesized and then used as a branching point to create a range of different products. For instance, one could start with this compound and use the iodine atom as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents at the 5-position. Another conceptual approach involves starting with a poly-iodinated precursor, such as 2,3,5-triiodobenzoic acid, and selectively functionalizing each position to build complexity. rsc.org

Multi-component Reaction Approaches for Constructing Related Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a powerful strategy for rapidly building molecular complexity. rug.nl While a direct one-pot MCR for this compound is not standard, MCRs are widely used to construct related heterocyclic scaffolds from anthranilic acid derivatives.

Ugi and Passerini Reactions: Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are versatile tools in synthetic chemistry. rug.nlnih.gov These reactions can incorporate anthranilic acid derivatives to generate complex, drug-like molecules. rug.nl

Synthesis of Benzo-fused Heterocycles: Anthranilic acids and 2-iodobenzoic acids are common starting materials in MCRs for the synthesis of valuable heterocyclic systems. For example, a copper-catalyzed three-component reaction of 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium (B1175870) acetate (B1210297) can yield 3-methyleneisoindolin-1-ones. nih.gov Similarly, N-acylated anthranilic acids are key intermediates in the synthesis of quinazolinones and benzoxazinones. nih.govresearchgate.net

Derivatization Strategies and Functional Group Interconversions of this compound

The functional groups present in this compound—the carboxylic acid, the amide, and the carbon-iodine bond—provide multiple handles for further chemical modification and derivatization.

Reactivity and Transformations of the Carboxylic Acid Moiety

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is often used to protect the carboxylic acid or to modulate the compound's solubility and electronic properties. google.com

Amide Formation: The carboxylic acid can be converted into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to form a new amide. brainly.in Alternatively, direct coupling with an amine using peptide coupling reagents (e.g., DCC, HATU) can be employed.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (2-(benzamidomethyl)-4-iodobenzyl alcohol).

Derivatization for Analysis: The carboxylic acid can be derivatized to enhance its detection in analytical techniques. For example, reaction with o-benzylhydroxylamine (B1220181) facilitates analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The following table summarizes key transformations of the carboxylic acid group.

TransformationReagentsResulting Functional GroupReference
EsterificationR-OH, H⁺Ester (-COOR) google.com
Amide Formation (via Acid Chloride)1. SOCl₂ 2. R₂NHAmide (-CONR₂) brainly.in
ReductionLiAlH₄ or BH₃·THFPrimary Alcohol (-CH₂OH)
Analytical Derivatizationo-BenzylhydroxylamineHydroxamic acid derivative nih.gov

Chemical Modifications and Substituent Effects on the Amido Group

The amido group in 2-benzamidobenzoic acid derivatives is a critical site for chemical modification, influencing the molecule's conformation, electronic properties, and biological activity. Structural modifications can be broadly categorized into changes in the N-acyl group (the benzoyl moiety) and substitution at the amide nitrogen.

Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the benzoyl group can significantly alter the electronic nature of the entire molecule. Electron-withdrawing groups, such as nitro or halogen groups, can increase the acidity of the N-H proton, potentially influencing intermolecular interactions and receptor binding. Conversely, electron-donating groups like methoxy (B1213986) or alkyl groups can increase electron density on the amide, affecting its reactivity and conformational preferences. Studies on related 2-benzamidobenzoic acids have shown that such substitutions are crucial for modulating biological activity, for instance, in the development of enzyme inhibitors. nih.govnih.gov The steric and electronic effects of these substituents can dictate the binding affinity and selectivity for a biological target. nih.govresearchgate.net

Furthermore, N-alkylation or N-arylation of the amido group introduces a tertiary amide, which eliminates the hydrogen-bond donor capability of the N-H group and introduces steric bulk. This modification can drastically alter the preferred conformation of the molecule and its ability to fit into a specific binding pocket. The synthesis of various N-substituted benzamide and anthranilic acid derivatives has been explored to create libraries of compounds with diverse biological profiles, including antitumor and anti-inflammatory agents. researchgate.netijddr.in

The Versatility of the Aryl Iodide Functionality in Electrophilic and Nucleophilic Processes

The aryl iodide functionality at the 5-position of the benzoic acid ring is a key handle for a wide array of chemical transformations. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in various reactions.

In nucleophilic aromatic substitution (SNAr) reactions, the iodide can be displaced by strong nucleophiles. The reactivity of the aryl iodide towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups on the aromatic ring, such as the ortho-amido and para-carboxyl groups (relative to the iodide), which can stabilize the intermediate Meisenheimer complex.

The iodine atom itself can exhibit electrophilic character. It can be involved in halogen bonding, a non-covalent interaction where the iodine acts as a Lewis acidic center. More significantly, the aryl iodide is a precursor to hypervalent iodine reagents. Oxidation of the iodide can lead to the formation of iodonium (B1229267) salts, iodosyl, or iodyl compounds, which are powerful and versatile reagents in their own right, capable of facilitating a range of oxidative transformations.

However, the most prominent role of the aryl iodide functionality is as a substrate in transition metal-catalyzed cross-coupling reactions, where it serves as the electrophilic partner. This versatility makes it an invaluable functional group for the elaboration of the 2-benzamidobenzoic acid core structure.

Transition Metal-Catalyzed Cross-Coupling Reactions of Iodinated Benzamides and Precursors

The presence of the aryl iodide makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl iodides compared to bromides or chlorides often allows for milder reaction conditions and lower catalyst loadings. nih.gov

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. researchgate.netnih.gov The reaction is tolerant of many functional groups and is a cornerstone of modern pharmaceutical synthesis. nih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes. wikipedia.org It is a highly reliable method for synthesizing arylalkynes, which are important intermediates and structural motifs in many complex molecules. semnan.ac.irlibretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It has largely replaced harsher classical methods for the synthesis of arylamines and is invaluable for introducing nitrogen-containing functional groups. libretexts.org

The following tables summarize typical conditions for these key cross-coupling reactions with aryl iodides as substrates.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
CatalystLigandBaseSolventTemperature (°C)Typical Yield
Pd(PPh₃)₄PPh₃ (part of complex)Na₂CO₃ or K₂CO₃Toluene/H₂O or Dioxane/H₂O80-110Good to Excellent
Pd(OAc)₂SPhos or XPhosK₃PO₄Toluene or THFRT-100Excellent
PdCl₂(dppf)dppf (part of complex)Cs₂CO₃DMF or Dioxane60-100Good to Excellent
Table 2: Typical Conditions for Heck Reaction of Aryl Iodides
CatalystLigandBaseSolventTemperature (°C)Typical Yield
Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile80-140Good to Excellent
PdCl₂(PPh₃)₂PPh₃ (part of complex)NaOAcDMA or NMP100-150Good
"Ligandless" (e.g., Pd/C)NoneEt₃NDMF/H₂O100-120Variable to Good
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Iodides
Pd CatalystCu Co-catalystBaseSolventTemperature (°C)Typical Yield
PdCl₂(PPh₃)₂CuIEt₃N or DiisopropylamineTHF or DMFRT-70Excellent
Pd(PPh₃)₄CuIPiperidineToluene50-90Good to Excellent
Pd(OAc)₂CuIEt₃NAcetonitrileRT-80Good
Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Iodides
CatalystLigandBaseSolventTemperature (°C)Typical Yield
Pd₂(dba)₃BINAPNaOt-Bu or Cs₂CO₃Toluene or Dioxane80-110Good to Excellent
Pd(OAc)₂XPhos or RuPhosK₃PO₄ or K₂CO₃t-BuOH or Toluene80-120Excellent
[Pd(allyl)Cl]₂t-BuXPhosLiHMDSTHFRT-65Good to Excellent

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Iodinated Benzamides

The synthesis of iodinated benzamides, including the precursors to this compound, is increasingly being evaluated through the lens of green chemistry to minimize environmental impact. Key principles focus on waste reduction, use of safer chemicals, and energy efficiency.

One sustainable approach involves improving the iodination step itself. Traditional electrophilic iodination often uses iodine with strong oxidants. Greener alternatives include using N-iodosuccinimide (NIS) under solvent-free mechanochemical (grinding) conditions, which eliminates bulk solvent waste and can lead to high yields at room temperature. researchgate.net Another strategy is the use of recyclable catalysts or performing reactions in environmentally benign solvents like water or ionic liquids. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This can be achieved through cascade or one-pot reactions that reduce the number of intermediate purification steps. google.com

Use of Safer Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, 2-methyl-THF, or supercritical CO₂.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. Microwave-assisted synthesis has been successfully applied to the cyclization of N-phenylanthranilic acids, a related reaction class.

Catalysis: Using catalytic reagents in place of stoichiometric ones minimizes waste. The transition metal-catalyzed reactions discussed previously are inherently greener than stoichiometric alternatives. Developing recyclable heterogeneous catalysts further enhances sustainability.

Renewable Feedstocks: Exploring biosynthetic routes for key precursors, such as anthranilic acid, from microbial sources can reduce reliance on petrochemical feedstocks. mdpi.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity, Mechanistic Investigations, and Catalytic Applications

Elucidation of Reaction Mechanisms Involving 2-Benzamido-5-iodobenzoic Acid and its Derivatives

Understanding the intricate mechanistic details of reactions involving this compound is crucial for optimizing existing transformations and for the rational design of new synthetic methodologies. The following subsections explore the key mechanistic aspects that govern the reactivity of this class of compounds.

The iodine atom in this compound and its derivatives is not a mere spectator; it actively participates in and directs the course of chemical reactions. Its ability to engage in hypervalent bonding is central to its role in many transformations. In the context of intramolecular processes, the ortho-relationship between the iodine atom and the amide group is of particular importance. This proximity can facilitate intramolecular interactions that influence the reactivity of the iodine center. For instance, in related 2-iodobenzamides, the amide group can act as an internal ligand, stabilizing hypervalent iodine intermediates.

The electronic nature of substituents on the aromatic ring significantly modulates the reactivity of the iodine atom. Electron-donating groups positioned para to the iodine atom have been shown to enhance the reactivity of iodoarene catalysts in oxidation reactions. This is attributed to the increased electron density at the iodine center, which facilitates its oxidation to the active hypervalent state. Conversely, electron-withdrawing groups tend to decrease the reactivity. This substituent effect highlights the tunable nature of the catalytic activity of iodinated benzamide (B126) scaffolds.

In the context of this compound, the benzamido group at the 2-position and the iodo group at the 5-position present a specific substitution pattern. While direct studies on the intramolecular processes of this exact molecule are limited, the principles derived from related N-substituted 2-iodobenzamides suggest that the amide functionality can play a crucial role in modulating the reactivity at the iodine center.

The transformations involving this compound and its derivatives, particularly in the context of their catalytic applications in oxidation reactions, are fundamentally governed by electron transfer and redox processes. The iodine atom can exist in various oxidation states, typically I(I), I(III), and I(V), and the catalytic cycle involves the shuttling of the iodine center between these states.

In a typical catalytic oxidation, the I(I) species of the iodobenzamide is first oxidized by a terminal oxidant, such as Oxone®, to a hypervalent iodine species, either I(III) or I(V). This activated iodine species is the active oxidant that then reacts with the substrate, for example, an alcohol. During this step, the substrate is oxidized, and the hypervalent iodine is reduced back to its I(I) state, thus completing the catalytic cycle.

The plausibility of single-electron transfer (SET) mechanisms has also been proposed in reactions involving hypervalent iodine reagents. A proposed mechanism for certain oxidations involves an initial hydrogen atom abstraction from the substrate by the I=O bond of the hypervalent iodine species, followed by a single-electron transfer from the resulting radical to the iodine center. This generates a carbocation and a reduced iodine species. The specific pathway, whether it involves a two-electron or a single-electron transfer, is likely dependent on the substrate and the reaction conditions.

While specific kinetic studies on reactions involving this compound are not extensively documented, research on related iodobenzamide-catalyzed oxidations provides valuable insights into the reaction kinetics and pathways. For instance, studies on the oxidation of alcohols catalyzed by N-isopropyl-2-iodobenzamides have revealed important mechanistic details.

In some oxidation reactions catalyzed by hypervalent iodine compounds, it has been proposed that the exchange of the substrate (e.g., an alcohol) with the hypervalent iodine species is a rapid process, while a subsequent step, such as a hypervalent twist of the resulting alkoxyperiodinane, is the rate-determining step. The reaction order with respect to the oxidant, substrate, and catalyst can provide crucial information to delineate the reaction pathway and identify the rate-limiting step.

Catalytic Functions and Reagent Development Based on Iodinated Benzamide Scaffolds

The unique properties of the iodinated benzamide framework have been leveraged for the development of novel catalytic systems and reagents for organic synthesis. The ability of the iodine atom to exist in multiple oxidation states is at the heart of these applications.

2-Iodobenzoic acid and its derivatives are well-established precursors for the synthesis of hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents. One of the most prominent examples is 2-Iodoxybenzoic acid (IBX), a pentavalent iodine reagent widely used for the oxidation of alcohols to aldehydes and ketones.

The synthesis of IBX typically involves the oxidation of 2-iodobenzoic acid with an oxidizing agent like potassium bromate (B103136) in sulfuric acid or, more commonly and safely, with Oxone® (2KHSO₅·KHSO₄·K₂SO₄). Given that this compound is a derivative of 2-iodobenzoic acid, it can be reasonably expected to serve as a precursor for the synthesis of a corresponding functionalized IBX derivative. The presence of the benzamido group could potentially modulate the properties of the resulting hypervalent iodine reagent, such as its solubility, reactivity, and selectivity.

The in-situ generation of the active hypervalent iodine species from a 2-iodobenzoic acid derivative in the presence of a terminal oxidant forms the basis of many catalytic oxidation reactions. This approach avoids the need to isolate the often explosive hypervalent iodine reagents.

Derivatives of 2-iodobenzamides have emerged as a promising class of organocatalysts, particularly for oxidation reactions. These catalysts operate by generating a hypervalent iodine species in situ, which then acts as the active oxidant. The catalytic activity of these iodobenzamides can be fine-tuned by modifying the substituents on the benzamide scaffold.

For instance, a study on various N-isopropyliodobenzamides as catalysts for the oxidation of benzhydrol to benzophenone (B1666685) revealed a clear substituent effect. The reactivity was found to increase with the electron-donating ability of the substituent at the 5-position of the benzene (B151609) ring. nih.gov The following table illustrates the trend in reactivity based on the substituent:

Substituent at 5-positionRelative Reactivity
-NO₂Lowest
-CO₂MeLow
-OAcModerate
-ClModerate
-HHigher
-MeHigh
-OMeHighest

This trend underscores the importance of electronic effects in modulating the catalytic efficiency of these organocatalysts. The enhanced reactivity of the 5-methoxy derivative is attributed to the rapid generation of the active pentavalent iodine species from the trivalent precursor. nih.gov

These findings suggest that derivatives of this compound, with appropriate modifications to the benzamido group or other positions on the aromatic ring, hold significant potential for the development of new and efficient organocatalysts for a variety of organic transformations.

Mechanistic Insights into Catalytic Cycles and Ligand Effects

The core of this compound's catalytic involvement lies in its N-acyl amino acid framework. This structure is crucial for its function in palladium-catalyzed C-H activation, a powerful tool for creating complex organic molecules. The catalytic cycle, influenced by ligands of this type, generally proceeds through a series of well-defined steps.

The Catalytic Cycle: A Stepwise Examination

A representative catalytic cycle for a palladium-catalyzed ortho-C-H arylation of a benzoic acid derivative, guided by an N-acyl amino acid ligand, involves the following key transformations:

Coordination and C-H Activation: The cycle initiates with the coordination of the carboxylate group of the substrate to the palladium(II) catalyst. The N-acyl group, in this case, the benzamido moiety, then acts as a secondary binding site, forming a stable palladacycle. This chelation brings the catalyst in close proximity to the ortho-C-H bond of the benzoic acid ring. The subsequent C-H bond cleavage is often the rate-limiting step of the entire process. nih.govresearchgate.net Mechanistic studies suggest this step can proceed via a concerted metalation-deprotonation (CMD) pathway, where the carboxylate group acts as an internal base to abstract the proton. nih.gov

Oxidative Addition: Following the formation of the palladacycle, an aryl halide (Ar-X) is introduced. The palladium(II) center undergoes oxidative addition with the aryl halide, forming a high-valent Pd(IV) intermediate.

Reductive Elimination: This high-valent palladium species is unstable and rapidly undergoes reductive elimination. During this step, a new carbon-carbon bond is formed between the ortho-position of the benzoic acid and the aryl group from the halide. This step regenerates the palladium(II) catalyst, allowing it to re-enter the catalytic cycle.

Ligand Effects: The Role of the N-Acyl Moiety

The N-acyl portion of molecules like this compound is not merely a passive structural element; it actively participates in and accelerates the catalytic process. These are often referred to as mono-N-protected amino acid (MPAA) ligands. researchgate.net

Initial rate studies on similar systems have revealed a dramatic acceleration in palladium(II)-catalyzed C-H olefination reactions when MPAA ligands are employed. nih.gov This rate enhancement is attributed to an acceleration of the C-H cleavage step. Evidence from kinetic isotope effect experiments suggests that the coordination of the amino acid ligand to the palladium center can induce a change in the mechanism of C-H cleavage from electrophilic palladation to a proton abstraction pathway. nih.gov

The amide N-H and the carboxylate group of the ligand coordinate to the palladium center in a bidentate fashion. This coordination modulates the electronic properties and steric environment of the catalyst, which in turn enhances its reactivity and selectivity. For instance, the use of specific N-acyl amino acid ligands, such as Ac-Ile-OH, has been shown to be crucial for achieving high yields in the ortho-arylation of benzoic acids at ambient temperatures.

Ligand/Substrate ClassCatalyst SystemReaction TypeKey Mechanistic FeatureFinding
N-acyl anthranilic acidsPd(II)C-H CarboxylationFormation of a monomeric palladacycle intermediate. acs.orgThe N-acyl group directs ortho-C-H activation, facilitating carboxylation. acs.org
Benzoic AcidsRu/PCy₃ortho-C-H ArylationC-H ruthenation identified as the rate-limiting step. nih.govThe carboxylate group acts as an effective directing group for ruthenium catalysts. nih.gov
Phenylacetic AcidsPd(II)/MPAA LigandC-H OlefinationLigand acceleration of the C-H cleavage step. nih.govN-acetyl protected amino acids showed improved reactivity over Boc-protected counterparts. nih.gov
Benzoic Acid DerivativesPd(II)/Nitrile-sulfonamidemeta-C-H OlefinationChelation-assisted activation of an electronically poor aromatic system. nih.govA specialized template is required to overcome the challenge of meta-C-H activation in benzoic acids. nih.gov

This table summarizes findings from studies on N-acyl anthranilic acids and related benzoic acid derivatives, illustrating the common mechanistic principles applicable to this compound.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Crystallographic Engineering and Structural Analysis in the Solid State

The solid-state structure of a molecule dictates many of its bulk physical properties. Crystallographic studies offer the most definitive view of this structure, revealing the exact arrangement of atoms and the forces that govern the crystal lattice.

Single Crystal X-ray Diffraction Methodologies for Precise Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the premier technique for the unambiguous determination of a molecule's three-dimensional structure. americanpharmaceuticalreview.com This method involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com The angles and intensities of the diffracted beams are directly related to the arrangement of electrons within the crystal, allowing for the precise mapping of atomic positions, bond lengths, and bond angles. nih.gov

For 2-Benzamido-5-iodobenzoic acid, an SC-XRD analysis would provide definitive data on the planarity of the benzoic acid and benzamide (B126) rings, the torsion angles between these rings, and the geometry of the amide and carboxylic acid functional groups. The heavy iodine atom would scatter X-rays strongly, facilitating its precise location within the molecular structure. While the specific crystal structure of this compound is not detailed in the available literature, analysis of related compounds, such as 2-iodobenzamide, demonstrates the power of this technique to reveal detailed structural information. researchgate.net

Interactive Table: Key Structural Parameters Obtainable from SC-XRD

ParameterDescriptionExpected Significance for this compound
Bond Lengths The distances between the centers of two bonded atoms (e.g., C=O, C-N, C-I).Confirms the nature of chemical bonds and reveals any electronic effects from substituents.
Bond Angles The angles formed between three connected atoms.Defines the local geometry around each atom (e.g., trigonal planar, tetrahedral).
Torsion Angles The angles between planes defined by sets of four atoms.Describes the conformation of the molecule, such as the twist between the two aromatic rings.
Unit Cell Dimensions The lengths and angles of the basic repeating unit of the crystal lattice.Defines the overall crystal system and packing dimensions.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way individual molecules of this compound pack together in a crystal is governed by a network of non-covalent intermolecular interactions. rsc.org These interactions are critical for the stability of the crystal lattice. rsc.org A detailed structural analysis would likely reveal several key motifs:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, typically forming centrosymmetric dimers where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net Additionally, the amide group provides an N-H donor and a C=O acceptor, allowing for the formation of N-H···O hydrogen bonds that can link molecules into chains or sheets. researchgate.net

Halogen Bonding: The iodine atom on the benzoic acid ring can act as a halogen bond donor, forming C-I···O or C-I···π interactions. These directional interactions can play a significant role in guiding the crystal packing arrangement. researchgate.net

π-π Stacking: The two aromatic rings provide opportunities for π-π stacking interactions, further stabilizing the crystal structure. rsc.org

The interplay of these diverse interactions dictates the final, three-dimensional supramolecular architecture of the compound in the solid state. rsc.orgrsc.org

Polymorphism and Co-crystallization Studies of Iodinated Carboxamides

Polymorphism is the ability of a compound to exist in more than one crystal structure. ijsra.netresearchgate.net These different forms, or polymorphs, can arise from variations in intermolecular interactions and packing arrangements, often influenced by synthesis conditions. rsc.orgbohrium.com Polymorphs of the same compound can exhibit different physical properties, such as solubility and melting point. Carboxamide compounds are known to exhibit polymorphism. rsc.orgbohrium.com

Co-crystallization involves crystallizing a target molecule with another compound (a "co-former") to create a new crystalline solid with a unique structure held together by non-covalent interactions. rsc.org For iodinated carboxamides, which are common in pharmaceutical development, both polymorphism and co-crystallization are actively studied to optimize the physical properties of active pharmaceutical ingredients. researchgate.net Investigating these phenomena for this compound could reveal alternative solid forms with modified characteristics.

Advanced Spectroscopic Probes for Molecular Architecture and Dynamics

Spectroscopic techniques provide complementary information to diffraction methods, offering insight into the molecule's structure, functional groups, and conformational behavior, often in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each unique hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons, as they are in chemically non-equivalent environments. The protons on the iodo-substituted ring would appear as a distinct multiplet pattern. Additionally, characteristic signals for the labile amide (N-H) and carboxylic acid (O-H) protons would be observed, though their chemical shifts can be highly dependent on solvent and concentration. docbrown.info The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom, including the carbonyl carbons of the amide and acid groups.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (ppm) RangeMultiplicityNotes
Carboxylic Acid (-COOH)11.0 - 13.0Singlet (broad)Position is solvent-dependent and may exchange with D₂O. docbrown.info
Amide (-NH-)8.0 - 9.5Singlet (broad)Position is solvent-dependent.
Aromatic (Ar-H)7.0 - 8.5MultipletsComplex splitting patterns due to coupling between adjacent protons. Protons adjacent to the iodine and carboxyl group will be shifted downfield.

Note: Predicted values are based on typical ranges for similar functional groups.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Vibrations and Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ijtsrd.com Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of these groups and studying intermolecular interactions like hydrogen bonding. nih.gov

The spectra of this compound would be dominated by features from its key functional groups. A very broad absorption in the FT-IR spectrum from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. nist.gov The N-H stretch of the amide group would appear around 3300 cm⁻¹. Two distinct C=O stretching bands would be visible: one for the carboxylic acid (around 1700 cm⁻¹) and one for the amide (the "Amide I" band, around 1650 cm⁻¹). nih.gov Aromatic C-H and C=C stretching vibrations would also be present. ijtsrd.com

Interactive Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) RangeSpectroscopy Method
O-H StretchCarboxylic Acid2500 - 3300 (broad)FT-IR
N-H StretchAmide~3300FT-IR, Raman
C=O StretchCarboxylic Acid1700 - 1725FT-IR, Raman
C=O Stretch (Amide I)Amide1640 - 1680FT-IR, Raman
C=C StretchAromatic Ring1450 - 1600FT-IR, Raman
C-I StretchIodo-Aromatic500 - 600Raman, FT-IR (far-IR)

Note: Values are typical and can shift based on the molecular environment and hydrogen bonding.

Mass Spectrometry Techniques for Investigating Molecular Fragmentation and Ionization Pathways

Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]•+). The fragmentation of this ion would likely proceed through several key pathways, driven by the relative strengths of its chemical bonds and the stability of the resulting fragments.

A primary fragmentation event is anticipated to be the cleavage of the amide bond (N-CO), a common pathway for aromatic amides. wikipedia.org This can occur in two ways:

Formation of the Benzoyl Cation: Cleavage of the C-N bond can lead to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This ion is a characteristic fragment for compounds containing a benzoyl moiety and can further fragment by losing carbon monoxide (CO) to produce the phenyl cation ([C₆H₅]⁺) at m/z 77. wikipedia.org

Formation of the 2-Amino-5-iodobenzoyl Cation: Alternatively, cleavage of the N-CO bond could result in a fragment corresponding to the 2-amino-5-iodobenzoic acid moiety.

Another significant fragmentation pathway would involve the carbon-iodine bond. The C-I bond is relatively weak and can undergo homolytic cleavage, leading to the loss of an iodine radical (•I), resulting in an [M-I]⁺ ion.

The carboxylic acid group can also influence fragmentation. Decarboxylation, the loss of CO₂, is a possible fragmentation pathway for benzoic acid derivatives. Additionally, the loss of a hydroxyl radical (•OH) from the carboxylic acid group can occur.

Secondary Ion Mass Spectrometry (SIMS) in Materials Research:

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that could be employed to investigate "this compound," particularly in the context of materials science. nasa.govnih.govhidenanalytical.com SIMS bombards a sample surface with a primary ion beam, causing the ejection of secondary ions from the outermost atomic layers. wikipedia.org These secondary ions are then analyzed by a mass spectrometer to provide information about the elemental and molecular composition of the surface. nih.gov

In the context of materials research, if "this compound" were used as a coating or a component in a thin film, SIMS could be utilized to:

Determine Surface Composition: Identify the presence and distribution of the compound on a material's surface.

Analyze Molecular Fragmentation at the Surface: Static SIMS, which uses a low primary ion dose, can provide information about the molecular structure of the surface by analyzing the ejected molecular fragments. This could reveal how the molecule is oriented and bonded to the substrate.

Depth Profiling: Dynamic SIMS, which uses a higher primary ion dose, can be used to etch through the material layer by layer, providing a depth profile of the elemental and molecular composition. This would be valuable for characterizing the thickness and uniformity of a film containing the compound.

The following table summarizes the predicted key fragment ions of "this compound" in mass spectrometry.

Fragment Ion m/z (mass-to-charge ratio) Plausible Origin
[M]•+381Molecular Ion
[M-OH]⁺364Loss of a hydroxyl radical from the carboxylic acid group
[M-COOH]⁺336Loss of the carboxylic acid group
[M-I]⁺254Loss of an iodine radical
[C₆H₅CO]⁺105Benzoyl cation from amide bond cleavage
[C₆H₅]⁺77Phenyl cation from the loss of CO from the benzoyl cation

Photophysical and Photochemical Characterization of Related Aromatic Systems

The photophysical and photochemical properties of "this compound" are determined by the interplay of its constituent chromophores: the benzamido group and the iodinated benzoic acid moiety. While specific data for this compound is not available, its behavior can be inferred from studies on related aromatic systems.

Photophysical Properties:

The fluorescence and phosphorescence characteristics of aromatic amides like benzanilides have been studied. Benzanilides can exhibit complex fluorescence behavior, often showing dual fluorescence in non-polar solvents. researchgate.netnih.gov This includes a normal Stokes shifted emission from the locally excited state and a larger Stokes shifted band that can be attributed to emission from a twisted intramolecular charge transfer (TICT) state. nih.gov The presence of the electron-withdrawing iodine atom and the carboxylic acid group on the phenyl ring of "this compound" would likely influence the energies of the ground and excited states, and thus the absorption and emission wavelengths.

The heavy iodine atom is expected to enhance intersystem crossing from the singlet excited state to the triplet state due to the heavy-atom effect. This would likely lead to a decrease in fluorescence quantum yield and an increase in the phosphorescence quantum yield. Therefore, "this compound" may exhibit significant phosphorescence at low temperatures.

Photochemical Properties:

The photochemistry of iodoaromatic compounds is often dominated by the cleavage of the carbon-iodine bond. Upon absorption of UV light, the C-I bond can undergo homolytic cleavage to generate an aryl radical and an iodine atom. This reactivity is a common photochemical degradation pathway for such compounds. nih.gov

For "this compound," irradiation with UV light could lead to the formation of a 2-benzamido-5-benzoic acid radical. This highly reactive species could then undergo various secondary reactions, such as hydrogen abstraction from the solvent or dimerization, leading to the formation of various photoproducts. The photochemical stability of the compound would therefore be expected to be limited, particularly in solutions exposed to sunlight or other UV sources.

The following table provides a summary of the expected photophysical and photochemical properties based on related systems.

Property Expected Behavior for this compound Basis of Prediction
Absorption Strong absorption in the UV region due to the aromatic chromophores.General property of aromatic compounds.
Fluorescence Likely to exhibit fluorescence, potentially with dual emission characteristics in certain solvents.Based on studies of benzanilides. researchgate.netnih.gov
Phosphorescence Enhanced phosphorescence is expected due to the heavy-atom effect of iodine.The heavy-atom effect is a well-known phenomenon.
Photochemical Reactivity Prone to photochemical degradation via cleavage of the carbon-iodine bond upon UV irradiation.Based on the known photochemistry of iodoaromatic compounds. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and reactivity. By solving approximations of the Schrödinger equation, these methods can map out the electronic landscape of a molecule, revealing details that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) is a widely used computational method that provides a balance between accuracy and computational cost for studying molecular systems. nih.gov It is particularly effective for determining the equilibrium geometry, vibrational frequencies, and various electronic properties of molecules like 2-benzamido-5-iodobenzoic acid. nih.govresearchgate.net

Geometry Optimization: The first step in a typical DFT study is geometry optimization, where the algorithm systematically alters the molecule's structure to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. The process yields optimized structural parameters that are generally in good agreement with experimental values derived from techniques like X-ray crystallography. ijtsrd.comnih.gov

Vibrational Analysis: Once the optimized geometry is found, a vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. ijtsrd.comresearchgate.net Each calculated frequency can be assigned to specific atomic motions, such as the stretching of the C=O, N-H, and O-H bonds, or the bending and torsional motions of the aromatic rings. mdpi.com The theoretical vibrational spectra serve as a powerful tool for interpreting and assigning experimental spectroscopic data. ijtsrd.comresearchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Aromatic Carboxylic Acids and Amides This table presents typical frequency ranges for key vibrational modes in molecules structurally related to this compound, as predicted by DFT calculations.

Functional Group Vibrational Mode Typical Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch ~3600
Amide N-H Stretch ~3500
Aromatic Ring C-H Stretch 3000 - 3150
Carbonyl (Acid) C=O Stretch ~1710
Carbonyl (Amide) C=O Stretch ~1700

Electronic Property Mapping: DFT calculations also yield a wealth of information about the electronic structure. A key output is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net For this compound, negative potential is expected around the oxygen atoms of the carboxyl and amide groups, while positive potential would be located near the amide and hydroxyl hydrogens, as well as on the iodine atom along the C-I bond axis (the σ-hole). nih.govmdpi.com

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity and electronic transitions. nih.gov

HOMO-LUMO Energetics: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely localized on the electron-rich aromatic rings and the amide group, while the LUMO may be distributed over the carbonyl groups and the iodo-substituted ring.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with intuitive chemical concepts. researchgate.net This method provides quantitative insight into charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.netresearchgate.net For example, NBO analysis can quantify the donation of electron density from a lone pair on an oxygen or nitrogen atom into an adjacent anti-bonding orbital, a key factor in resonance stabilization. This analysis reveals the underlying electronic interactions that stabilize the molecule's structure. researchgate.net

While DFT is a versatile tool, for situations demanding the highest accuracy, more rigorous ab initio methods are employed. These methods are based on first principles without reliance on empirical parameters.

Ab Initio and Coupled Cluster (CC) Theory: Coupled Cluster theory, particularly the CCSD(T) method, is considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energetic predictions for molecules of moderate size. aps.org These methods are computationally intensive but can deliver results that approach experimental accuracy for properties like reaction energies and bond dissociation energies. cityu.edu.hknih.gov They are also used to generate precise potential energy surfaces and to predict spectroscopic properties with a high degree of confidence. aps.orgrsc.org For a molecule like this compound, these high-level calculations could be used to benchmark the results from more economical DFT methods or to investigate subtle electronic effects with high precision. nih.gov

Computational Modeling of Non-Covalent Interactions in Iodinated Benzamides

Non-covalent interactions are the forces that dictate how molecules recognize and bind to one another. aps.orgnih.gov In iodinated benzamides, two such interactions are of paramount importance: halogen bonding and hydrogen bonding. Computational modeling is essential for dissecting and quantifying these forces. researchgate.net

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. rsc.org This seemingly counterintuitive behavior, given the high electronegativity of halogens, is explained by the concept of the σ-hole. researchgate.net

The σ-Hole Concept: The electron density distribution around a covalently bonded iodine atom is anisotropic. mdpi.com While a belt of negative electrostatic potential exists around the "equator" of the iodine atom, a region of positive electrostatic potential, known as the σ-hole, is located on the outermost portion of the atom, directly opposite the covalent bond (e.g., the C-I bond). researchgate.netyoutube.com This positive σ-hole can interact attractively with a Lewis base, such as a lone pair on a nitrogen or oxygen atom. iucr.orgnih.gov The strength of the halogen bond correlates with the magnitude of the positive potential of the σ-hole. rsc.org

Charge Transfer Contributions: The nature of the halogen bond is a subject of ongoing study, but it is generally understood to be a complex interplay of electrostatics, polarization, dispersion, and charge transfer. acs.orgrsc.org The charge transfer component involves the donation of electron density from the Lewis base into the σ* anti-bonding orbital of the R-X bond. acs.org While electrostatics, driven by the σ-hole, are a major component, charge transfer has been shown to be critical for a proper description of the interaction, significantly shortening the bond distance between the halogen and the Lewis base. rsc.orgnih.gov Computational methods can quantify the energetic contribution of charge transfer, revealing it to be a small but significant fraction of the total interaction energy, typically around 10%. rsc.orgresearchgate.net

Table 2: Key Components of Halogen Bonding Interactions This table outlines the primary forces contributing to the stability of a halogen bond, such as that involving the iodine atom in this compound.

Interaction Component Description
Electrostatics The primary attractive force between the positive σ-hole on the iodine atom and a negative site (Lewis base).
Polarization The mutual distortion of the electron clouds of the interacting molecules, leading to induced dipoles.
Dispersion Weak, attractive forces arising from instantaneous fluctuations in electron density.

| Charge Transfer | Donation of electron density from the Lewis base's HOMO to the σ* anti-bonding orbital of the C-I bond. acs.orgnih.gov |

Hydrogen bonds are among the most important non-covalent interactions in chemistry and biology. mdpi.com In this compound, both the carboxylic acid group (O-H) and the amide group (N-H) can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors. This allows for the formation of diverse and robust hydrogen bonding networks. nih.govuniversityofgalway.ie

Computational Characterization: Theoretical studies can model these hydrogen bonding networks, predicting their preferred geometries and interaction energies. mdpi.com Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize these bonds. mdpi.com Computational analyses of related benzamide (B126) and benzoic acid derivatives show that these molecules often form dimeric structures or extended chains held together by strong N-H···O and O-H···O hydrogen bonds. mdpi.comnih.govnih.gov

Cooperative Effects and Competition between Halogen and Hydrogen Bonding in Molecular Assemblies

Currently, there are no available theoretical or computational studies that specifically investigate the cooperative and competitive effects between halogen and hydrogen bonding in the molecular assemblies of this compound.

Supramolecular Chemistry and Research in Functional Materials

Self-Assembly Strategies Involving 2-Benzamido-5-iodobenzoic Acid as a Building Block

There is no specific research available detailing the self-assembly strategies of this compound.

Rational Design of Co-crystals and Advanced Molecular Architectures

There is no specific research available on the rational design of co-crystals or advanced molecular architectures involving this compound.

Applications as Precursors for Advanced Functional Materials (Excluding specific material properties)

There is no specific research available detailing the applications of this compound as a precursor for advanced functional materials.

Future Research Directions and Unaddressed Challenges

Innovation in Sustainable and Atom-Economical Synthetic Pathways for 2-Benzamido-5-iodobenzoic Acid and its Derivatives

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. A significant challenge for the synthesis of this compound and its analogs lies in developing methods that are both environmentally benign and highly efficient in terms of atom economy. jocpr.comwikipedia.org Traditional multi-step syntheses often involve stoichiometric reagents and generate substantial waste.

Future research should focus on the development of catalytic C-H activation and functionalization strategies. nih.govnih.gov For instance, iridium-catalyzed ortho-iodination of benzoic acids has emerged as a powerful tool, often proceeding under mild conditions without the need for additives or bases. acs.orgacs.orgresearchgate.net Applying such a strategy to 2-benzamidobenzoic acid could provide a direct and atom-economical route to the target molecule. Similarly, the direct amidation of C-H bonds is another promising avenue. nih.gov Research into catalytic amidation of 5-iodobenzoic acid, potentially using novel catalyst systems, could streamline the synthesis significantly. researchgate.net

The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, should be a guiding principle. researchgate.net Addition reactions are ideal in this regard, and designing synthetic pathways that maximize their use is a key objective.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Challenges
Catalytic C-H Iodination High regioselectivity, mild conditions, reduced waste. acs.org Catalyst cost and recovery, substrate scope with amide directing groups.
Catalytic C-H Amidation Direct introduction of the amide group, potential for late-stage functionalization. nih.gov Catalyst development, control of selectivity in the presence of an iodine substituent.

| One-Pot Tandem Reactions | Increased efficiency, reduced purification steps. | Compatibility of catalysts and reaction conditions for multiple transformations. |

Innovations in this area will not only make the synthesis of this compound more sustainable but will also provide a versatile platform for creating a diverse library of derivatives for further exploration.

Exploration of Undiscovered Reactivity Patterns and Unique Mechanistic Phenomena

The interplay of the ortho-amido and para-iodo substituents on the benzoic acid core suggests a rich and potentially unique reactivity profile that is yet to be fully explored. The iodine atom, in particular, can participate in a variety of transformations, including cross-coupling reactions and the formation of hypervalent iodine species.

Future work should systematically investigate the reactivity of the C-I bond in the presence of the neighboring amide and carboxylic acid groups. Mechanistic studies, including kinetic isotope effects and computational modeling, will be crucial to unravel the pathways of these reactions. researchgate.netacs.orgnih.gov For example, understanding how the ortho-amido group might influence the oxidative addition step in palladium-catalyzed cross-coupling reactions could lead to the development of highly efficient and selective transformations.

Furthermore, the potential for intramolecular reactions, where the functional groups interact with each other, presents an exciting area of inquiry. Could the molecule be induced to form novel heterocyclic systems under specific conditions? Exploring photochemical or electrochemical activation could also reveal unprecedented reactivity patterns. Mechanistic investigations into such processes would provide fundamental insights into the behavior of such multifunctional aromatic systems. rsc.org

Integration of Advanced Computational Studies for Predictive Molecular Design and Reaction Discovery

Computational chemistry and machine learning are rapidly transforming the landscape of chemical research. For this compound, these tools offer a powerful approach to predict its properties, reactivity, and potential applications.

Density Functional Theory (DFT) can be employed to model the electronic structure and predict spectroscopic properties, which can aid in the characterization of the molecule and its derivatives. researchgate.netbohrium.comacs.org Such calculations can also be used to investigate reaction mechanisms, determine transition state geometries, and predict reaction outcomes, thereby guiding experimental efforts. bohrium.com

Machine learning models are also emerging as a valuable tool for predicting chemical reactivity. researchgate.netyoutube.com By training models on datasets of related reactions, it may be possible to predict the optimal conditions for a desired transformation of this compound or to identify promising catalysts. youtube.comchinesechemsoc.orgacs.org Furthermore, computational methods can be used for the in silico design of novel derivatives with specific properties. For instance, by modeling the interaction of different derivatives with a biological target, it may be possible to design new drug candidates based on this scaffold.

Table 2: Potential Applications of Computational Studies

Computational Method Application Area Potential Impact
Density Functional Theory (DFT) Mechanistic studies, spectroscopic prediction. researchgate.netbohrium.com Rational design of experiments, confirmation of molecular structures.
Molecular Dynamics (MD) Simulations Conformational analysis, study of intermolecular interactions. Understanding self-assembly and binding to biological targets.

| Machine Learning (ML) | Reaction optimization, prediction of properties. researchgate.netyoutube.com | Acceleration of discovery, identification of novel derivatives. |

The integration of these advanced computational studies will undoubtedly accelerate the pace of research and unlock new avenues for the application of this compound.

Development of Novel Analytical Methodologies for Complex Halogenated Systems

The accurate and unambiguous characterization of this compound and its reaction products is essential for all aspects of its study. Halogenated organic compounds can present unique analytical challenges, particularly in complex mixtures or biological matrices. chromatographyonline.comtandfonline.comtandfonline.com

While standard techniques like NMR and mass spectrometry are indispensable, there is a need for the development of more sensitive and selective methods. High-resolution mass spectrometry (HRMS) is particularly powerful for the analysis of iodinated compounds, allowing for precise mass determination and structural elucidation through fragmentation analysis. semanticscholar.orgnih.govacs.orgresearchgate.net The characteristic isotopic signature of iodine can be a useful handle, but fragmentation patterns can be complex. docbrown.info

Future research in this area could focus on the development of hyphenated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to separate and identify derivatives of this compound in complex samples. digitellinc.com Additionally, advanced NMR techniques, including 2D methods and solid-state NMR, can provide detailed structural information that is not accessible through simple 1D spectra. umn.edujchps.comcore.ac.ukscilit.comresearchgate.net The development of standardized analytical protocols for this class of compounds would also be highly beneficial for ensuring the reproducibility of research findings.

Expanding the Utility of this compound in Complex Molecular Engineering Beyond Current Applications

The unique structural features of this compound make it an attractive building block for the construction of more complex molecular architectures. Its potential extends far beyond its current use as a simple synthetic intermediate.

In the realm of supramolecular chemistry, the combination of a hydrogen-bond donating amide, a hydrogen-bond accepting carboxylic acid, and a halogen-bond donating iodine atom provides a rich platform for designing self-assembling systems. The directional nature of these non-covalent interactions could be harnessed to create novel materials with interesting properties, such as liquid crystals or porous organic frameworks.

In medicinal chemistry, the this compound scaffold could serve as a starting point for the development of new therapeutic agents. The iodine atom can be readily replaced through cross-coupling reactions, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships.

Furthermore, in materials science, this molecule could be incorporated into polymers or other macromolecules to impart specific properties. For example, the high atomic number of iodine could be exploited to create materials with enhanced X-ray absorption properties. The exploration of these and other applications will require a multidisciplinary approach, combining synthetic chemistry, materials science, and computational modeling.

Q & A

Basic: What are the recommended synthetic routes for 2-Benzamido-5-iodobenzoic acid, and how can reaction conditions be optimized?

Answer:
A common approach involves coupling 5-iodo-2-aminobenzoic acid with benzoyl chloride derivatives. Key steps include:

  • pH control : Adjust the reaction pH to 8–9 (using Na₂CO₃) to deprotonate the amine group for nucleophilic acyl substitution .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Work-up : Acidify the mixture (pH 2–3 with HCl) to precipitate the product. Recrystallize from methanol for purity .
    Optimization : Vary stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) and temperature (25–40°C) to maximize yield.

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Solid-Phase Extraction (SPE) : Use C18 columns with methanol/water gradients to remove unreacted starting materials .
  • Recrystallization : Methanol or ethanol-water mixtures yield high-purity crystals. Monitor melting points (e.g., >200°C) to confirm purity .
  • TLC Validation : Confirm homogeneity using silica plates with UV visualization (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

  • NMR :
    • ¹H NMR : Expect aromatic protons at δ 7.5–8.5 ppm (iodo-substituted ring) and δ 7.2–7.4 ppm (benzamide ring). The amide NH appears as a broad singlet (~δ 10 ppm) .
    • 13C NMR : Carboxylic acid carbon at ~δ 170 ppm; iodine causes deshielding in adjacent carbons .
  • IR : Confirm amide (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion (exact mass depends on isotopic iodine pattern) .

Advanced: How can researchers resolve contradictions in solubility data for this compound across solvents?

Answer:

  • Error Analysis : Quantify relative error (±5% for solubility measurements) and use mathematical models (e.g., modified Apelblat equation) to assess consistency .
  • Experimental Replication : Repeat solubility tests in DMSO, methanol, and water under controlled temperatures (25–50°C). Compare with benzoic acid derivatives (e.g., 5-amino-2-hydroxybenzoic acid) to identify trends .
  • Data Validation : Cross-reference with IUPAC-NIST solubility databases for substituted benzoic acids .

Advanced: What strategies mitigate instability of this compound under varying pH conditions?

Answer:

  • pH Stability Study :
    • Acidic Conditions (pH <3) : Hydrolysis of the amide bond occurs; store at neutral pH .
    • Basic Conditions (pH >9) : Carboxylic acid deprotonation increases solubility but risks esterification. Use buffered solutions (PBS, pH 7.4) for biological assays .
  • Storage : Keep at ambient temperature in airtight, light-protected containers. Desiccate to prevent hygroscopic degradation .

Advanced: How can mechanistic insights into benzamide formation improve synthesis efficiency?

Answer:

  • Kinetic Studies : Use stopped-flow IR to monitor acyl intermediate formation. Optimize reaction time (typically 4–6 hours) .
  • Catalysis : Test DMAP (4-dimethylaminopyridine) to accelerate acylation. Compare yields with/without catalyst .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for nucleophilic attack, guiding solvent and temperature selection .

Advanced: How should researchers handle reactive intermediates during iodination steps?

Answer:

  • Iodine Quenching : Use sodium thiosulfate to neutralize excess iodine post-reaction .
  • Intermediate Trapping : Employ SPE with activated carbon to adsorb iodinated byproducts .
  • Safety Protocols : Follow OSHA guidelines for iodine handling (ventilation, PPE) due to volatility and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.